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Compound of Interest

3-(3-
Methoxyphenoxy)propylamine

Cat. No. B1309809

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(3-Methoxyphenoxy)propylamine (CAS No. 6451-26-9). Due to the limited
availability of public spectroscopic data for this specific molecule, this document presents the
available 3C Nuclear Magnetic Resonance (NMR) data and outlines standardized experimental
protocols for *H NMR, Fourier-transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry
(MS) that are broadly applicable for the analysis of such organic compounds.

Spectroscopic Data Summary

While comprehensive *H NMR, FT-IR, and MS data for 3-(3-Methoxyphenoxy)propylamine
are not readily available in public databases, predicted 3C NMR data has been compiled and is
presented below. This data is crucial for the structural elucidation and verification of the
compound.

Table 1: 13C NMR Spectroscopic Data for 3-(3-Methoxyphenoxy)propylamine
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Atom Number Chemical Shift (ppm)
1 160.4
2 100.0
3 130.2
4 106.9
5 121.5
6 107.9
7 67.0
8 30.6
9 39.5
10 55.4

Note: Data is based on computational predictions and should be confirmed by experimental
analysis.

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR, IR, and MS
spectra for organic compounds like 3-(3-Methoxyphenoxy)propylamine.

'H NMR Spectroscopy

Objective: To determine the proton framework of the molecule, providing information on the
chemical environment, connectivity, and number of different types of protons.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended.

Sample Preparation:

o Weigh approximately 5-10 mg of the sample, 3-(3-Methoxyphenoxy)propylamine.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1309809?utm_src=pdf-body
https://www.benchchem.com/product/b1309809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a clean,
dry NMR tube.

e Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the
solution to calibrate the chemical shift scale to O ppm.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
» Shim the magnetic field to achieve homogeneity and optimal resolution.

e Acquire the *H NMR spectrum using appropriate pulse sequences. Standard acquisition
parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

e Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating
the signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared spectrophotometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.
e Place a small amount of the liquid or solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.
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o Collect the sample spectrum. The instrument software will automatically subtract the
background spectrum.

Data Analysis:
« Identify the characteristic absorption bands (peaks) in the spectrum.

» Correlate the wavenumbers (cm~?) of these bands to specific functional groups (e.g., N-H, C-
O, aromatic C-H).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding
in its identification and structural elucidation.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatography (GC-MS)
or liquid chromatography (LC-MS) system. Electron lonization (EIl) is a common ionization
method for small molecules.

Sample Preparation:

e Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g.,
methanol, acetonitrile).[1]

o Further dilute the stock solution to a final concentration suitable for the instrument, often in
the range of 1-10 pg/mL.[1]

e If using an LC-MS system, ensure the sample is filtered to remove any particulate matter.[1]
Data Acquisition (Direct Infusion ESI-MS):

 Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow
rate.

e Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

e The spectrum will show the molecular ion peak (M+H)* and other fragment ions.
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Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis of a Chemical Compound
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Caption: A flowchart illustrating the key stages of spectroscopic analysis for chemical

compound characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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